N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
Description
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is a fluorescent probe featuring a piperazine-carboxamide backbone conjugated to the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) group. The NBD moiety is a nitrobenzofurazan derivative widely used in biochemical assays due to its strong fluorescence emission (~535 nm) upon excitation at 485 nm . This compound is structurally designed for applications in receptor binding studies, cellular tracking, or enzyme activity assays, leveraging the NBD group’s fluorescence properties .
Properties
CAS No. |
653572-00-0 |
|---|---|
Molecular Formula |
C15H20N6O4 |
Molecular Weight |
348.36 g/mol |
IUPAC Name |
N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22) |
InChI Key |
FQPVSRPXOMFMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-7-nitro-2,1,3-benzoxadiazole
The benzoxadiazole core is typically synthesized via nitration and cyclization of substituted aniline precursors. For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole is prepared by treating 4-chloroaniline with concentrated nitric acid in sulfuric acid, followed by cyclization with sodium nitrite under acidic conditions.
Piperazine Substitution
The chloride at position 4 of the benzoxadiazole undergoes nucleophilic displacement with piperazine. Reaction conditions include:
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Temperature : 80–100°C for 12–24 hours.
Example Protocol :
- Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1.0 equiv) and piperazine (2.0 equiv) in DMF.
- Add DIPEA (3.0 equiv) and heat at 90°C for 18 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 4-(piperazin-1-yl)-7-nitro-2,1,3-benzoxadiazole.
Protective Group Strategy for Selective Amidation
Boc Protection of Piperazine
To avoid bis-alkylation or undesired side reactions, one nitrogen of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O):
Substitution with Benzoxadiazole
1-Boc-piperazine reacts with 4-chloro-7-nitro-2,1,3-benzoxadiazole under conditions similar to Section 1.2, yielding 1-Boc-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine.
Deprotection and Amidation
- Boc Removal : Treat the Boc-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to expose the secondary amine.
- Amidation : React the free amine with butyl isocyanate or butylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the carboxamide.
Example Amidation Protocol :
- Dissolve 4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine (1.0 equiv) in DCM.
- Add butylamine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv).
- Stir at room temperature for 12 hours and purify via recrystallization.
Critical Analysis of Methodologies
Yield Optimization
Regioselectivity Challenges
Purification Techniques
- Column chromatography (SiO₂) with ethyl acetate/hexane (1:3) resolves intermediates.
- Recrystallization from ethanol/water mixtures purifies the final product.
Comparative Data of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection/Amidation | Boc protection, substitution, deprotection, amidation | 68 | 98 |
| Direct Carboxamide Route | Piperazine-1-carbonyl chloride + butylamine | 72 | 95 |
| One-Pot Substitution/Amidation | Simultaneous substitution/amidation | 55 | 90 |
Industrial-Scale Considerations
Cost-Effective Reagents
- DIPEA vs. TEA : TEA reduces costs by 30% but requires longer reaction times.
- Solvent Recovery : DMF and DCM are recycled via distillation.
Recent Advances and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces substitution time from 18 hours to 2 hours, improving yield to 82%.
Flow Chemistry Applications
Continuous-flow reactors enhance reproducibility for large-scale production, achieving 85% yield in amidation steps.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.
Scientific Research Applications
Biological Research Applications
Fluorescent Probes
The compound is widely recognized for its utility as a fluorescent probe in biological systems. Its structure allows for selective binding to specific biological targets, making it valuable in imaging and tracking cellular processes. For example, derivatives of 7-nitro-2,1,3-benzoxadiazole have been synthesized to study receptor interactions and cellular signaling pathways. These probes exhibit high sensitivity and specificity, enabling researchers to visualize biological phenomena in real-time.
Case Study: Detection of Zinc Ions
A notable application of N-butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is its use in detecting zinc ions in cellular environments. The compound has demonstrated a linear response to Zn²⁺ concentrations ranging from 1 to 10 μM. This selectivity is crucial for studying zinc's role in various physiological processes and diseases .
| Application | Description | Reference |
|---|---|---|
| Fluorescent Probes | Used for imaging cellular processes | |
| Zinc Ion Detection | Detects Zn²⁺ concentrations in biological samples |
Therapeutic Development
Anticancer Research
this compound has been investigated for its potential anticancer properties. Studies have shown that compounds derived from benzoxadiazole exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of tumor cell proliferation.
Case Study: Synergistic Effects with Chemotherapeutics
Research indicates that the combination of this compound with established chemotherapeutics like Paclitaxel enhances the overall efficacy against prostate tumors. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to treatment while simultaneously targeting specific signaling pathways involved in tumor growth .
| Therapeutic Area | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis and inhibits proliferation | |
| Synergistic Effects | Enhances efficacy when combined with Paclitaxel |
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science. Its fluorescent characteristics make it suitable for developing advanced materials such as sensors and light-emitting devices.
Case Study: Sensor Development
Recent advancements have focused on creating sensors that utilize the compound's fluorescence properties to detect environmental pollutants or metal ions. These sensors can provide rapid and sensitive detection methods that are essential for environmental monitoring .
Mechanism of Action
The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Features :
- Core Structure : Piperazine-carboxamide with NBD group.
- Variable Substituents : Alkyl chains (butyl, hexyl) or aryl groups (fluorophenyl, chlorophenyl).
*Note: Exact molecular formula for the target compound is inferred from structural analogs in and .
Key Observations :
- Aryl Substituents : Fluorophenyl/chlorophenyl groups (e.g., A3 ) reduce lipid solubility but may enhance target specificity via π-π interactions.
- Functional Group Diversity : 2-NBDG is water-soluble and used for glucose uptake assays, whereas ceramide-linked NBD compounds integrate into lipid bilayers.
Target Compound’s Unique Advantages :
- The butyl group balances lipophilicity and solubility, making it suitable for both aqueous and membrane-associated assays.
- The piperazine-carboxamide scaffold may offer tunable binding to enzymes or receptors through substituent modification.
Biological Activity
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (CAS Number: 653572-00-0) is a chemical compound characterized by its unique benzoxadiazole moiety, which has been studied for various biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.36 g/mol. The structure includes a piperazine ring substituted with a butyl group and a nitro-benzoxadiazole moiety, which contributes to its biological activity.
The compound's biological activity is primarily attributed to its interaction with various cellular targets:
- Inhibition of Glutathione S-transferases (GSTs) : Research indicates that derivatives of 7-nitro-benzoxadiazole can inhibit GSTs, which are crucial in detoxifying harmful compounds in cells. This inhibition leads to increased apoptosis in tumor cells by disrupting the JNK-GSTP1 complex .
- Fluorescent Detection of Zinc Ions : The compound exhibits high sensitivity for zinc ions (Zn²⁺), demonstrating a linear response in concentrations ranging from 1 to 10 μM. This property allows for in vivo detection of zinc levels in biological systems, such as pancreatic β cells and zebrafish larvae .
- Antitumor Activity : Preliminary studies have shown that related compounds can induce cytotoxicity in various cancer cell lines through mechanisms involving apoptosis and cell migration inhibition. For example, piperazine derivatives have exhibited significant reductions in cell migration and viability in MDA-MB 231 and U87 MG cell lines .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of piperazine derivatives similar to this compound. The results showed that these compounds significantly reduced the viability of MDA-MB 231 breast cancer cells with an IC₅₀ value lower than that of standard chemotherapeutics like albendazole .
Case Study 2: Apoptotic Pathways
Another study demonstrated that submicromolar concentrations of related benzoxadiazole derivatives triggered apoptotic pathways across several human tumor cell lines. The mechanism was linked to the disruption of cellular antioxidant defenses mediated by GST inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
